molecular formula C24H47NO10S B1242704 Psychosine sulfate

Psychosine sulfate

Cat. No. B1242704
M. Wt: 541.7 g/mol
InChI Key: UIEYIJKBVSNMMH-PIIMIWFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psychosine sulfate is a sulfoglycosphingolipid. It has a role as a human metabolite. It derives from a psychosine. It is a tautomer of a psychosine sulfate zwitterion.

Scientific Research Applications

1. Role in Neurodegenerative Diseases

Psychosine sulfate has been studied extensively in the context of neurodegenerative diseases. It is notably associated with Krabbe's disease, a form of globoid cell leukodystrophy. This condition is characterized by the accumulation of psychosine, leading to myelin loss and damage to oligodendrocytes, the cells responsible for producing myelin in the central nervous system (Igisu & Suzuki, 1984), (Khan et al., 2005).

2. Cellular and Molecular Impact

Psychosine sulfate's cytotoxic effects on different types of neural cells, including Schwann cells and oligodendrocytes, have been observed in multiple studies. It induces apoptosis and cellular dysfunction by disrupting critical cellular pathways and structures (Webster, 1993), (Zaka et al., 2005).

3. Diagnostic and Research Tools

Innovations in diagnostic tools, such as the synthesis of fluorescent analogs of cerebroside sulfate for assaying arylsulfatase A (ASA) activity, have been developed. These tools are crucial for diagnosing and understanding diseases associated with psychosine sulfate (Louis et al., 1991).

4. Potential Therapeutic Targets

Studies have identified potential therapeutic targets to mitigate the effects of psychosine sulfate. For instance, insulin-like growth factor-1 (IGF-1) has been shown to protect against psychosine-induced apoptosis, providing a possible therapeutic pathway (Zaka et al., 2005). Similarly, the inhibition of peroxisomal functions by psychosine might be countered by antioxidant therapy (Khan et al., 2005).

properties

Product Name

Psychosine sulfate

Molecular Formula

C24H47NO10S

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(26)18(25)16-33-24-23(29)22(28)21(27)20(35-24)17-34-36(30,31)32/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1

InChI Key

UIEYIJKBVSNMMH-PIIMIWFASA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)O)O)O)O)N)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)O)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)O)O)O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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